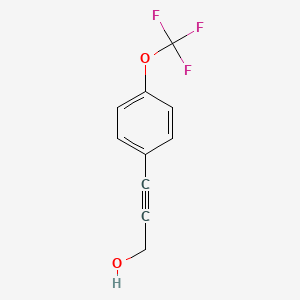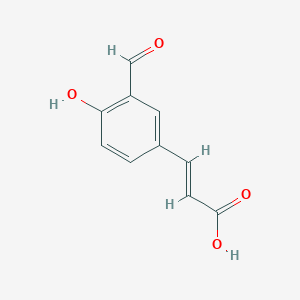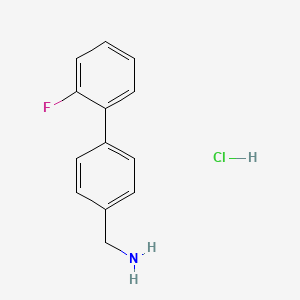![molecular formula C13H11N3O3 B3164693 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 893645-73-3](/img/structure/B3164693.png)
6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Übersicht
Beschreibung
The compound “6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings . It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring . The molecule also contains a furan ring and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of multiple rings would likely result in a rigid structure . The electron-withdrawing carboxylic acid group could have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups . The carboxylic acid group could participate in acid-base reactions, and the furan ring could undergo electrophilic aromatic substitution . The pyrazolo[3,4-b]pyridine core might also exhibit unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure . For example, the presence of a carboxylic acid group could result in acidic properties .Wissenschaftliche Forschungsanwendungen
Furan Derivatives in Medicinal Chemistry
Furan derivatives, including furanyl-substituted nucleobases and nucleosides, are critical in drug design due to their role as structural units in bioactive molecules. These compounds have shown significance in antiviral, antitumor, and antimycobacterial activities, among others. The incorporation of furan-2-yl and furan-3-yl substituents into purine and pyrimidine nucleobases and nucleosides highlights the versatility of these heterocyclic compounds in medicinal chemistry, demonstrating their potential in the development of new therapeutic agents (Ostrowski, 2022).
Pyrazolo[3,4-b]pyridine in Kinase Inhibition
The scaffold of pyrazolo[3,4-b]pyridine has been particularly noted for its versatility in interacting with kinases, making it a recurring motif in the design of kinase inhibitors. This compound's ability to bind to the hinge region of kinases and achieve multiple kinase binding modes makes it a valuable scaffold in the development of novel kinase inhibitors. Such properties underscore the compound's potential in therapeutic applications, particularly in targeting diseases that involve kinase dysregulation (Wenglowsky, 2013).
Chemical Synthesis and Biological Applications
The synthesis and biological applications of pyrazole carboxylic acid derivatives, including compounds structurally similar to 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, highlight the broad biological activities of these heterocyclic compounds. They exhibit a range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This diversity in biological activities emphasizes the importance of pyrazole carboxylic acid derivatives in the development of new therapeutic agents (Cetin, 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-7-11-8(13(17)18)6-9(10-4-3-5-19-10)14-12(11)16(2)15-7/h3-6H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJRYTCPPQOHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B3164610.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3164630.png)
![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)
![Butyl[(2-ethoxyphenyl)methyl]amine](/img/structure/B3164645.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)
![Butyl[(4-ethylphenyl)methyl]amine](/img/structure/B3164659.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)


![3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164682.png)

![Pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3164714.png)
![Ethyl 4-chloro-6,8-dihydrofurano[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)